(2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate
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Overview
Description
(2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate is a complex organic compound known for its unique structure and properties. This compound features a thiadiazole ring, an azo group, and a trimethylammonium group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-thiadiazole ring.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a phenylamine derivative to form the azo compound.
Quaternization: The final step involves the quaternization of the amino group with trimethylamine to form the trimethylammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Oxidized azo derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in analytical chemistry.
Biology
In biological research, it is used as a probe to study enzyme activities and as a marker in various biochemical assays.
Medicine
Industry
In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate involves its interaction with specific molecular targets. The azo group can participate in redox reactions, while the trimethylammonium group can interact with biological membranes, affecting their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium chloride
- (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium bromide
Uniqueness
The acetate form of the compound is unique due to its specific interactions and solubility properties, making it suitable for particular applications where other similar compounds may not be as effective.
Properties
CAS No. |
85187-99-1 |
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Molecular Formula |
C21H27N6S.C2H3O2 C23H30N6O2S |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;acetate |
InChI |
InChI=1S/C21H27N6S.C2H4O2/c1-5-26(15-16-27(2,3)4)19-13-11-18(12-14-19)23-24-21-22-20(25-28-21)17-9-7-6-8-10-17;1-2(3)4/h6-14H,5,15-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
GYQOGLTXNQTGML-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3.CC(=O)[O-] |
Origin of Product |
United States |
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